molecular formula C7H4N2O2 B13395854 1,2,3-Benzoxadiazole-5-carbaldehyde

1,2,3-Benzoxadiazole-5-carbaldehyde

Cat. No.: B13395854
M. Wt: 148.12 g/mol
InChI Key: ZQVZKOWDSXXWST-UHFFFAOYSA-N
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Description

1,2,3-Benzoxadiazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C7H4N2O2. It is known for its aromatic structure, which includes a benzene ring fused with an oxadiazole ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Benzoxadiazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-nitrobenzaldehyde with hydrazine hydrate can yield the desired compound through a series of intermediate steps .

Industrial Production Methods

In industrial settings, the production of this compound often involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, temperature control, and purification techniques such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Benzoxadiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3-Benzoxadiazole-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3-Benzoxadiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3-Benzoxadiazole-5-carbaldehyde is unique due to its specific functional groups and reactivity. Its aldehyde group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, its ability to form stable aromatic systems contributes to its widespread use in various applications .

Properties

Molecular Formula

C7H4N2O2

Molecular Weight

148.12 g/mol

IUPAC Name

1,2,3-benzoxadiazole-5-carbaldehyde

InChI

InChI=1S/C7H4N2O2/c10-4-5-1-2-7-6(3-5)8-9-11-7/h1-4H

InChI Key

ZQVZKOWDSXXWST-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)N=NO2

Origin of Product

United States

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